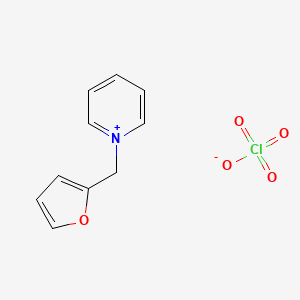
Pyridinium, 1-(2-furanylmethyl)-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(2-furanylmethyl)-, perchlorate: is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion substituted with a 2-furanylmethyl group and paired with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(2-furanylmethyl)-, perchlorate typically involves the reaction of pyridine with 2-furanylmethyl chloride in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature.
Base: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-(2-furanylmethyl)-, perchlorate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Furan derivatives such as furfural.
Reduction: Pyridine derivatives.
Substitution: Halogenated or nitrated furan compounds.
Scientific Research Applications
Pyridinium, 1-(2-furanylmethyl)-, perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(2-furanylmethyl)-, perchlorate involves its interaction with molecular targets and pathways. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the furan ring can participate in various chemical reactions. The perchlorate anion can influence the solubility and stability of the compound.
Comparison with Similar Compounds
- Pyridinium, 1-(2-furanylmethyl)-2,4,6-triphenyl-, perchlorate
- 1-(furan-2-ylmethyl)pyridin-1-ium, perchlorate
Comparison: Pyridinium, 1-(2-furanylmethyl)-, perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion. Compared to similar compounds, it may exhibit different reactivity and solubility properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61777-48-8 |
|---|---|
Molecular Formula |
C10H10ClNO5 |
Molecular Weight |
259.64 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C10H10NO.ClHO4/c1-2-6-11(7-3-1)9-10-5-4-8-12-10;2-1(3,4)5/h1-8H,9H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
HTLHAOCDARRHNY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CO2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















